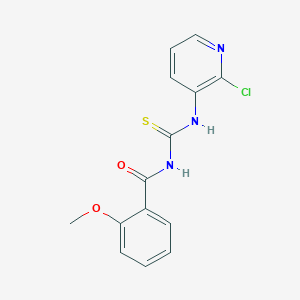

N-((2-chloropyridin-3-yl)carbamothioyl)-2-methoxybenzamide

Description

N-((2-chloropyridin-3-yl)carbamothioyl)-2-methoxybenzamide is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . This compound, with its unique structure, has garnered attention in various fields of scientific research.

Properties

IUPAC Name |

N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2S/c1-20-11-7-3-2-5-9(11)13(19)18-14(21)17-10-6-4-8-16-12(10)15/h2-8H,1H3,(H2,17,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKLACTUTMWGMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC(=S)NC2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((2-chloropyridin-3-yl)carbamothioyl)-2-methoxybenzamide involves several steps. One common method is the reaction between 2-chloropyridine-3-amine and 2-methoxybenzoyl isothiocyanate. The reaction typically occurs in a solvent such as toluene or ethyl acetate under mild conditions. The reaction conditions are often metal-free, and reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) are used to promote the reaction .

Chemical Reactions Analysis

N-((2-chloropyridin-3-yl)carbamothioyl)-2-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or TBHP.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety, using reagents like sodium methoxide (NaOMe).

Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-((2-chloropyridin-3-yl)carbamothioyl)-2-methoxybenzamide has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including treatments for bacterial infections, cancer, and inflammatory diseases.

Mechanism of Action

The mechanism of action of N-((2-chloropyridin-3-yl)carbamothioyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s thiourea moiety allows it to form strong hydrogen bonds with biological molecules, enhancing its binding affinity. It can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .

Comparison with Similar Compounds

N-((2-chloropyridin-3-yl)carbamothioyl)-2-methoxybenzamide can be compared with other thiourea derivatives, such as:

- N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide

- N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide

- N-(allylcarbamothioyl)thiophene-2-carboxamide

- 2-chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide

- 2-chloro-N-(bis(®-1-phenylethyl)carbamothioyl)benzamide

These compounds share similar structural features but differ in their specific substituents, which can influence their biological activities and chemical reactivity. This compound is unique due to its methoxybenzamide moiety, which may enhance its solubility and biological activity compared to other thiourea derivatives .

Biological Activity

N-((2-chloropyridin-3-yl)carbamothioyl)-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chloropyridine moiety linked to a carbamothioyl group and a methoxybenzamide. This unique arrangement of functional groups is believed to contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing chloropyridine have shown effectiveness against various bacterial strains, suggesting that this compound may also possess such activity. A study demonstrated that chloropyridine derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function.

Antifibrotic Activity

This compound has been studied for its antifibrotic properties. It is hypothesized that the compound may inhibit prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis, thereby reducing fibrosis in tissues. This mechanism has been observed in related compounds, which showed a significant reduction in fibrotic markers in vitro .

Anticancer Potential

The anticancer activity of similar compounds has been documented extensively. For example, derivatives of pyridine and benzamide have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may exhibit similar effects, warranting further investigation into its potential as an anticancer agent .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The compound may act by:

- Inhibition of Enzymes : Targeting enzymes involved in critical biochemical pathways.

- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.

- Disruption of Cellular Processes : Affecting processes like protein synthesis and cell division.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.